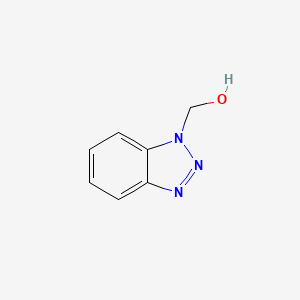

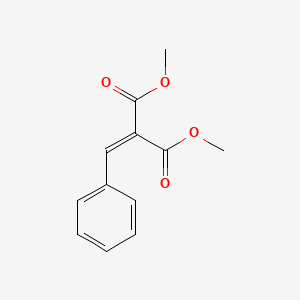

Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate

カタログ番号 B1267439

CAS番号:

70965-23-0

分子量: 186.13 g/mol

InChIキー: XBISXCYXLGZZFH-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

1,2,4-Triazole compounds are a class of heterocyclic compounds that contain three nitrogen atoms in a five-membered ring . They are known for their wide range of biological activities, including anticancer, antituberculosis, antibacterial, and anti-HIV properties .

Synthesis Analysis

The synthesis of 1,2,4-triazole compounds often involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with other reagents . For example, one strategy for the synthesis of substituted [(3-nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole compounds can be analyzed using various techniques such as X-ray crystallography . The structure of these compounds often includes a triazole ring, which can form a variety of non-covalent bonds with enzymes and receptors .Chemical Reactions Analysis

1,2,4-Triazole compounds can undergo various chemical reactions. For example, the nitro group of certain 1,2,4-triazole compounds can mediate hydrogen bonding and metallic interaction with the amide group of Thr199 and Zn ion, respectively .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole compounds can vary widely. For example, 3-Nitro-1H-1,2,4-triazole has a melting point of 210 °C (dec.) (lit.) .科学的研究の応用

- Field : Chemistry, specifically the study of energetic materials .

- Application : The compound [(3-Nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans, which includes a 1,2,4-triazole ring, is used in the creation of energetic materials .

- Method : The synthesis of these compounds involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with other compounds in the presence of dibromisocyanuric acid .

- Results : These compounds are thermally stable, exhibit acceptable densities, and have been estimated as potential components of solid composite propellants .

- Field : Medicinal Chemistry, specifically the development of anticancer agents .

- Application : 1,2,4-triazole derivatives have been synthesized and evaluated as potential anticancer agents .

- Method : The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .

- Results : Some of the synthesized compounds showed promising cytotoxic activity against the Hela cell line .

Energetic Materials

Anticancer Agents

Antiviral Agents

- Field : Chemistry, specifically the study of propellants and explosives .

- Application : The compound [(3-Nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans, which includes a 1,2,4-triazole ring, is used in the creation of propellants and explosives .

- Method : The synthesis of these compounds involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with other compounds in the presence of dibromisocyanuric acid .

- Results : These compounds are thermally stable, exhibit acceptable densities, and have been estimated as potential components of solid composite propellants .

- Field : Medicinal Chemistry, specifically the development of drugs .

- Application : Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .

- Results : Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .

Propellants and Explosives

Pharmacological Potentials

Organic Synthesis and Chemical Biology

- Field : Chemistry, specifically the study of energetic materials .

- Application : The compound [(3-Nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans, which includes a 1,2,4-triazole ring, is used in the creation of energetic materials .

- Method : The synthesis of these compounds involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with other compounds in the presence of dibromisocyanuric acid .

- Results : These compounds are thermally stable, exhibit acceptable densities, and have been estimated as potential components of solid composite propellants .

- Field : Medicinal Chemistry, specifically the development of drugs .

- Application : Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .

- Results : Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .

- Field : Organic Chemistry and Chemical Biology .

- Application : 1,2,3-triazoles have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .

Energetic Materials

Pharmaceuticals

Organic Synthesis and Chemical Biology

Sustainable Construction of Differentially Functionalized 1,2,4-triazoles

Safety And Hazards

将来の方向性

特性

IUPAC Name |

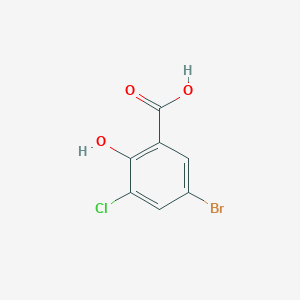

methyl 2-(3-nitro-1,2,4-triazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O4/c1-13-4(10)2-8-3-6-5(7-8)9(11)12/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBISXCYXLGZZFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C=NC(=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60317868 | |

| Record name | Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60317868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate | |

CAS RN |

70965-23-0 | |

| Record name | 70965-23-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=321250 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60317868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。